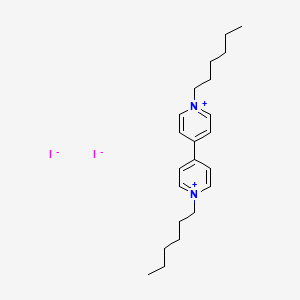

1,1'-Dihexyl-4,4'-bipyridinium diiodide

Description

Contextualization within the Viologen Class of Compounds

1,1'-Dihexyl-4,4'-bipyridinium diiodide belongs to the viologen class of compounds, which are formally named as 1,1′-disubstituted-4,4′-bipyridinium salts. cambridge.org These compounds are recognized for their distinctive electrochemical and optical properties, primarily their ability to undergo reversible color changes upon reduction and oxidation. wikipedia.org

The study of bipyridinium salts dates back to the early 20th century. The term "viologen" was coined by Michaelis and Hillin in 1933, who observed the characteristic violet color produced upon the one-electron reduction of 1,1′-dimethyl-4,4′-bipyridinium. cambridge.orgnih.gov This compound, also widely known by its commercial name paraquat (B189505), was used as a redox indicator in the 1930s before its large-scale application as a herbicide. cambridge.orgwikipedia.org The significance of viologens expanded beyond these initial uses as their unique electrochromic properties were harnessed for technological applications. wikipedia.org Today, viologens are key components in commercially successful electrochromic devices, such as auto-dimming rearview mirrors and smart windows for glare reduction. nih.govmdpi.com

The fundamental structure of a 4,4'-bipyridinium derivative is formed by the diquaternization of 4,4'-bipyridine (B149096). cambridge.org This process involves the alkylation of the two nitrogen atoms in the 4,4'-bipyridine backbone, resulting in a dicationic molecule with the general formula [(C₅H₄NR)₂]²⁺, accompanied by two counter-anions (X⁻). wikipedia.org

In the specific case of this compound, the 'R' groups are hexyl chains (-(CH₂)₅CH₃), and the counter-anions are iodide ions (I⁻). ontosight.ai The structure consists of a central bipyridine core with these two flexible hexyl chains attached to the nitrogen atoms. ontosight.ai

A critical structural parameter for viologens is the dihedral angle between the two pyridinium (B92312) rings. nih.gov In the dicationic state, steric hindrance between the hydrogen atoms at the 2 and 2' positions forces the rings to be twisted relative to each other. nih.gov This angle influences the electronic communication between the rings and is crucial for the compound's optical and electronic properties. nih.gov Upon reduction, changes in bond lengths and angles occur. For instance, the central C-C bond connecting the two rings elongates as the molecule adopts a more planar conformation in its reduced radical cation state. acs.org

| Parameter | Typical Value | Significance |

|---|---|---|

| Inter-ring C—C bond length | ~1.476 Å | Reflects the single-bond character connecting the two aromatic rings. nih.gov |

| Intra-ring C—N bond length | ~1.341 Å | Shorter than in neutral bipyridine due to the positive charge on the nitrogen atoms. nih.gov |

| Dihedral Angle (Cation) | ~40.5° | Indicates a twisted conformation between the two pyridinium rings in the oxidized state. nih.gov |

Overview of Key Research Areas Pertaining to this compound

Research into this compound and related viologens is driven by their tunable properties and versatile applications. The length of the alkyl chains, such as the hexyl groups, can influence solubility in various solvents and affect the self-assembly properties of the molecule, making it a target for molecular engineering. ontosight.aiontosight.ai

The chemistry of viologens is dominated by their redox activity. rsc.org They can exist in three distinct and reversible redox states, undergoing two successive one-electron reductions. wikipedia.orgrsc.org

Dication (V²⁺): This is the stable, oxidized state. In this form, this compound is typically colorless or pale yellow. nih.govrsc.org

Radical Cation (V•⁺): The first one-electron reduction produces a stable radical cation. This species is intensely colored due to strong absorption in the visible spectrum. For 4,4'-bipyridinium derivatives like the dihexyl viologen, this color is typically a deep blue or violet. wikipedia.orgresearchgate.net

Neutral Species (V⁰): A second one-electron reduction yields the fully reduced, neutral molecule. This state is often yellow but can also be colorless. wikipedia.orgchemeurope.com

This electron transfer process is rapid and highly reversible, which is fundamental to the applications of these compounds. wikipedia.org The specific redox potentials and the stability of the different states can be fine-tuned by modifying the N-substituents (e.g., the hexyl groups) and the counter-ions. nih.govrsc.org This molecular tunability allows for the customization of their properties for specific applications. researchgate.net

| State | Formula | Charge | Typical Appearance | Process |

|---|---|---|---|---|

| Dication | V²⁺ | +2 | Colorless / Pale Yellow | Stable oxidized form |

| Radical Cation | V•⁺ | +1 | Intensely Blue/Violet | First one-electron reduction |

| Neutral | V⁰ | 0 | Yellow / Colorless | Second one-electron reduction |

The unique properties of viologens, including this compound, have led to their investigation and use in a variety of advanced materials and technologies.

Electrochromic Devices: This remains the most prominent application. The reversible and distinct color change between the dicationic and radical cation states is utilized in smart windows, displays, and anti-glare mirrors. wikipedia.orgnih.gov The dihexyl derivative is specifically studied for its potential use in electrochromic ionic gels. researchgate.net

Energy Storage: Viologens are explored as active materials in energy storage systems. rsc.org Their stable and reversible redox behavior makes them suitable for use as electrolytes in electrochemical devices and as anolyte materials in organic redox flow batteries. ontosight.airsc.org

Molecular Electronics and Memory Devices: The ability to switch between different stable electronic states has led to the use of viologens in molecular electronics. They have been incorporated into memory devices, such as memristors, where different redox states correspond to different resistance levels, enabling nonvolatile data storage. acs.orgacs.org

Functional Materials: this compound serves as a versatile building block for creating more complex functional materials. ontosight.ai It can be used in the synthesis of conductive polymers and molecular wires, or incorporated into metal-organic frameworks (MOFs) to create materials with combined photo- and electro-responsive properties. ontosight.airsc.org

The ongoing research into this compound and its analogues continues to expand their utility, promising further innovations in smart materials, energy solutions, and advanced electronics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2.2HI/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIVDODDINILB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993120 | |

| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72324-15-3 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 1,1'-Dihexyl-4,4'-bipyridinium Diiodide

The preparation of this compound is most commonly achieved through the direct N-alkylation of a 4,4'-bipyridine (B149096) precursor. This method is a variation of the Menshutkin reaction, a well-established process for the synthesis of quaternary ammonium (B1175870) salts. nih.gov

The fundamental approach to synthesizing this compound involves the reaction of 4,4'-bipyridine with an excess of 1-iodohexane (B118524). rsc.orgresearchgate.net The lone pair of electrons on the nitrogen atoms of the 4,4'-bipyridine acts as a nucleophile, attacking the electrophilic carbon of the 1-iodohexane. This results in the formation of the diquaternary ammonium salt, where two hexyl groups are attached to the nitrogen atoms of the bipyridine core, with iodide ions as the counter-anions.

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and often requires heating to proceed at a reasonable rate. The stoichiometry of the reactants is a critical factor, with an excess of the alkylating agent (1-iodohexane) generally used to ensure complete dialkylation of the 4,4'-bipyridine.

A general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound via direct N-alkylation of 4,4'-bipyridine with 1-iodohexane.

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving a high-purity product in a cost-effective manner.

Solvent Selection: The choice of solvent plays a significant role in the reaction rate and the solubility of the product. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and acetone (B3395972) are commonly employed. rsc.orgresearchgate.netprinceton.edu Acetonitrile is often preferred due to its ability to dissolve the reactants and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures.

Temperature Control: The reaction is typically performed at elevated temperatures to increase the rate of the N-alkylation reaction. Refluxing the reaction mixture is a common practice. However, the temperature must be carefully controlled to prevent side reactions or decomposition of the product. The optimal temperature is often determined empirically for a specific set of reactants and solvent.

Reagent Stoichiometry: To drive the reaction towards the formation of the desired dialkylated product, a molar excess of 1-iodohexane is generally used. A typical molar ratio of 4,4'-bipyridine to 1-iodohexane might be in the range of 1:2.5 to 1:3. This ensures that both nitrogen atoms of the bipyridine ring are alkylated.

The following interactive table summarizes the key reaction parameters and their typical ranges for the synthesis of N,N'-dialkyl-4,4'-bipyridinium salts.

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents facilitate the SN2 reaction and dissolve the reactants. |

| Temperature | Reflux | Increases reaction rate. |

| 4,4'-Bipyridine:Alkyl Halide Ratio | 1:2.5 to 1:3 | Ensures complete dialkylation. |

| Reaction Time | 24-72 hours | Dependent on temperature and reactivity of the alkyl halide. |

Upon completion of the reaction, the crude this compound needs to be purified to remove unreacted starting materials and any byproducts. As quaternary ammonium salts are typically crystalline solids, recrystallization is a common and effective purification method. sciencemadness.org

The crude product is dissolved in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The purified product can then be isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.

Another technique that can be employed is washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. For instance, washing with diethyl ether can help remove unreacted 1-iodohexane.

Synthesis of Related N,N'-Dialkyl-4,4'-bipyridinium Derivatives

The synthetic methodologies used for this compound can be readily adapted to produce a wide range of related N,N'-dialkyl-4,4'-bipyridinium derivatives with tailored properties.

By simply varying the alkyl halide used in the N-alkylation reaction, a homologous series of viologens with different alkyl chain lengths can be synthesized. nih.govrsc.org For example, using 1-bromobutane (B133212) would yield 1,1'-dibutyl-4,4'-bipyridinium dibromide, while using 1-iodooctane (B127717) would produce 1,1'-dioctyl-4,4'-bipyridinium (B13415308) diiodide. The length of the alkyl chain can significantly influence the solubility and electrochemical properties of the resulting viologen.

Similarly, the choice of the halogen in the alkyl halide determines the counterion in the final product. Alkyl bromides and chlorides are also commonly used, leading to the formation of the corresponding dibromide and dichloride salts. rsc.orgresearchgate.net The nature of the counterion can affect the compound's solubility and crystal packing.

The following interactive table illustrates the synthesis of various N,N'-dialkyl-4,4'-bipyridinium halides.

| Alkyl Halide | Resulting Viologen Derivative |

|---|---|

| 1-Iodomethane | 1,1'-Dimethyl-4,4'-bipyridinium diiodide |

| 1-Bromoethane | 1,1'-Diethyl-4,4'-bipyridinium dibromide |

| 1-Chlorobutane | 1,1'-Dibutyl-4,4'-bipyridinium dichloride |

| 1-Iodooctane | 1,1'-Dioctyl-4,4'-bipyridinium diiodide |

Beyond simple alkyl chains, more complex functional groups can be introduced to the 4,4'-bipyridinium core to fine-tune its properties for specific applications. rsc.org This can be achieved by using functionalized alkyl halides in the N-alkylation reaction.

For example, using an alkyl halide containing a carboxylic acid group would result in a zwitterionic viologen. mdpi.com Similarly, introducing hydroxyl, amino, or other functional groups onto the alkyl chains can alter the solubility, redox potential, and complexation behavior of the bipyridinium salt. These functionalization strategies open up possibilities for creating viologen derivatives with tailored electronic and structural characteristics for applications in areas such as molecular electronics, sensors, and redox-flow batteries. acs.orgrsc.org

Derivatization and Advanced Chemical Modification of the Bipyridinium Core

The quaternized nitrogen atoms in the 1,1'-dihexyl-4,4'-bipyridinium core impart a significant electron deficiency to the pyridinium (B92312) rings, rendering the alpha-protons on the N-hexyl chains acidic and the ring itself susceptible to nucleophilic attack. This electronic characteristic is the foundation for a range of derivatization and chemical modification strategies. These transformations are pivotal in the development of advanced materials, enabling the fine-tuning of electronic properties and the incorporation of the bipyridinium moiety into larger, more complex molecular architectures.

The generation of cycloimmonium ylides from this compound is a key transformation that opens avenues to extended π-conjugated systems. In the presence of a base, deprotonation of a carbon atom adjacent to a quaternized nitrogen can occur, forming a carbanion. This species is stabilized by the adjacent positive charge, creating a zwitterionic ylide.

The stability and reactivity of these ylides are significantly influenced by the nature of the substituents on the carbanion. Generally, the formation of stable, isolable cycloimmonium ylides from 4,4'-bipyridinium salts, such as the dihexyl derivative, is achieved by introducing electron-withdrawing groups on the carbanion. clockss.org The reaction typically proceeds by generating a transient, non-isolable monosubstituted ylide in a basic medium, which then reacts with acylating or carbamoylating agents to yield stable, disubstituted ylides. clockss.org

These ylides are valuable as 1,3-dipolar intermediates in cycloaddition reactions for the synthesis of five-membered heterocyclic rings. clockss.org Furthermore, the formation of these ylides and their subsequent reactions can lead to the creation of molecules with extended π-bonding systems, which are of interest for their potential applications in conductive materials. clockss.org By bridging two viologen units with spacers and converting them into bis-ylides, it is possible to construct macromolecular structures with spatially extended π-systems. clockss.org

A generalized reaction scheme for the formation of a disubstituted cycloimmonium ylide from a 1,1'-disubstituted-4,4'-bipyridinium salt is presented below:

| Reactant | Reagents | Product |

| This compound | 1. Base (e.g., Triethylamine) 2. Acylating/Carbamoylating Agent (e.g., Acid Chloride, Isocyanate) | Disubstituted Cycloimmonium Ylide |

This is a representative reaction; specific conditions may vary based on the chosen reagents.

The rigid, redox-active 1,1'-dihexyl-4,4'-bipyridinium unit is an attractive building block for the construction of functional macromolecules and polymers. Its incorporation can be achieved through several strategies, leading to materials with interesting electronic, optical, and responsive properties. Viologens, the class of compounds to which this compound belongs, can be integrated into polymer structures in the main chain, as side chains, or as cross-linking agents.

Main-Chain Polyviologens:

One common approach involves the step-growth polymerization of a dihaloalkane with 4,4'-bipyridine. While this method is straightforward, the synthesis of high molecular weight polyviologens can be challenging due to side reactions and the hygroscopic nature of the reactants. An iterative step-growth addition method has been developed to overcome some of these difficulties, enabling the synthesis of longer, unimolecular polyviologens. rsc.orgwustl.edu This approach has facilitated the preparation of polyviologens with up to 26 viologen units. rsc.org The use of hydrophobic alkyl linkers, such as the hexyl chains in the target compound, can improve solubility in organic solvents and simplify purification. wustl.edu

Side-Chain and Cross-Linked Polymers:

Alternatively, the 1,1'-dihexyl-4,4'-bipyridinium moiety can be incorporated as a pendant group on a polymer backbone. This can be achieved by polymerizing a monomer that already contains the viologen unit or by post-polymerization modification of a suitable polymer. Polymers with viologen side chains are often soluble, and cross-linking may be employed to create insoluble, robust materials. sci-hub.se For instance, well-defined polymers containing a single mid-chain viologen group have been synthesized using techniques like atom-transfer radical polymerization (ATRP). nih.gov

The incorporation of 1,1'-dihexyl-4,4'-bipyridinium units into polymeric architectures is driven by the unique properties they impart, such as electrochromism, photochromism, and redox activity. These "smart" materials can respond to external stimuli like light or an electrical potential, making them suitable for a range of applications.

Below is a table summarizing different approaches for incorporating viologen units into polymers:

| Polymer Architecture | Synthetic Strategy | Key Features |

| Main-Chain Polyviologens | Step-growth polymerization of dihaloalkanes and 4,4'-bipyridine; Iterative step-growth methods. rsc.org | Viologen units are integral to the polymer backbone. |

| Side-Chain Viologen Polymers | Polymerization of viologen-containing monomers; Post-polymerization modification. sci-hub.se | Viologen units are appended to the main polymer chain. |

| Cross-Linked Viologen Networks | Use of multifunctional monomers or cross-linking agents containing viologen units. | Formation of insoluble, three-dimensional polymer networks. |

| Mid-Chain Functionalized Polymers | Controlled polymerization techniques (e.g., ATRP) to introduce a single viologen unit. nih.gov | Precise placement of the viologen moiety within the polymer chain. |

Iii. Electrochemical Behavior and Redox Chemistry

Fundamental Redox Mechanisms of 1,1'-Dihexyl-4,4'-bipyridinium Diiodide

The redox chemistry of this compound, a member of the viologen family, is characterized by distinct, sequential electron transfer steps. This behavior is fundamental to its utility in applications such as electrochromic devices and redox flow batteries. frontiersin.org

Viologens, including the 1,1'-dihexyl-4,4'-bipyridinium dication (V²⁺), undergo two successive one-electron reductions. The first reduction is a reversible process that forms a stable blue-colored radical cation (V•⁺). A second reduction step, also reversible, leads to the formation of a neutral species (V⁰), which is often reddish-brown.

The two distinct redox processes can be represented as:

V²⁺ + e⁻ ⇌ V•⁺

V•⁺ + e⁻ ⇌ V⁰

This stepwise reduction is a hallmark of bipyridinium compounds and is readily observed using techniques like cyclic voltammetry, which would show two distinct redox couples. frontiersin.orgnih.gov The separation between the two reduction potentials is a key characteristic of the specific viologen derivative.

The radical cation of 1,1'-dihexyl-4,4'-bipyridinium is a persistent species, and its stability is a crucial factor in the performance of devices utilizing this compound. The stability of this radical is influenced by several factors, including the solvent, the nature of the counterion, and the potential for dimerization. In aqueous solutions, the radical cations of viologens with longer alkyl chains, such as hexyl, have a tendency to form dimers. This dimerization can affect the optical and electrochemical properties of the system and may impact the long-term stability and performance of electrochromic devices. researchgate.netrsc.org The exceptional stability of some viologen radicals has been leveraged to achieve high capacity retention in aqueous organic redox flow batteries over numerous cycles. rsc.org

The kinetics of electron transfer are a critical aspect of the electrochemical performance of this compound. The rate of electron transfer can be described by the heterogeneous electron transfer rate constant (k⁰) and the electron self-exchange rate constant (k_ex). rsc.orgrsc.org For viologen-based polypeptides, it has been observed that the electron self-exchange rate for the first reduction (V²⁺ to V•⁺) is not significantly affected by the length of the linker chain. rsc.orgrsc.org However, for the second reduction (V•⁺ to V⁰), the rate constant can vary with linker length. rsc.orgrsc.org A linear relationship between the logarithm of the heterogeneous and homogeneous rate constants suggests that the electron transport mechanism is consistent with Marcus–Hush theory, potentially with diffusion limitations. rsc.orgrsc.org

| Parameter | Description | Typical Range of Values for Viologens |

|---|---|---|

| k⁰ (cm s⁻¹) | Heterogeneous electron transfer rate constant for the first reduction (V²⁺/V•⁺) | 7.9 x 10⁻³ to 15.1 x 10⁻³ |

Note: The values presented are for representative 4,4'-bipyridinium derivatives and may vary for this compound. The heterogeneous rate constant was evaluated from Rotating Disk Electrode (RDE) measurements using the Koutecky-Levich method. frontiersin.orgnih.gov

Influence of Molecular Structure and Environment on Redox Potentials

The nature of the N-alkyl substituents on the bipyridinium core has a direct impact on the reduction potentials. The introduction of alkyl groups, such as the hexyl chains in this compound, influences the electronic properties of the molecule. The electrochemical properties of bipyridinium salts are affected by the number of quaternized nitrogen atoms, with two pyridinium (B92312) centers being preferred for applications like redox flow batteries due to higher anticipated capacity. frontiersin.orgnih.gov The planarity of the molecule and the type of N-alkylation also play a role in the reversibility of the redox processes. frontiersin.orgnih.gov

The counterion, in this case, iodide (I⁻), has a significant effect on the electrochemical properties and the tendency of the radical cation to self-dimerize. While halide ions are commonly used as counterions for viologen dications in aqueous solutions, iodide can lead to lower solubility of the viologen radical, potentially causing precipitation. bwise.kr The choice of counterion can impact the degree of ion association in solution, which in turn affects the diffusion coefficient of the viologen species. bwise.kr Weaker association between the viologen dication and its counterion can lead to a higher diffusion coefficient. bwise.kr Furthermore, the counterion is known to influence charge transport in viologens at electrode interfaces, with different anions leading to variations in molecular geometries and, consequently, conductance. jcesr.org

Solvent Effects on Redox Behavior and Intermediates

The solvent environment plays a critical role in modulating the redox potentials and the stability of the intermediates of this compound. The choice of solvent can significantly alter the thermodynamics of the electron transfer processes. researchgate.net Key solvent properties that influence this behavior include polarity, dielectric constant, viscosity, and the solvent's ability to act as a hydrogen bond donor or acceptor. rsc.orgrsc.orgdiva-portal.orgresearchgate.net

For instance, in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide, the viologen dication and its reduced forms are generally well-solvated, leading to distinct and reversible redox waves in cyclic voltammetry. researchgate.net In contrast, in protic solvents such as water or ethanol (B145695), hydrogen bonding interactions with the diiodide counter-ions and the bipyridinium core can influence the redox potentials. rsc.orgacs.org The specific solvation of the dication, radical cation, and neutral species can differ, thereby shifting the equilibrium potentials for the two reduction steps. researchgate.net The stability of the radical cation intermediate (V•⁺) can also be affected by the solvent, with certain solvents promoting dimerization or other secondary reactions.

The magnitude of these solvent effects is influenced by the charge of the redox species and its gas-phase redox properties. rsc.org Generally, an increase in solvent polarity and hydrogen bonding capability can lead to shifts in the observed redox potentials. researchgate.net The variation in entropy with different solvents suggests that specific solvation, rather than bulk dielectric effects alone, is of primary importance in determining the redox properties. diva-portal.org

Table 1: Illustrative Solvent Effects on the First Redox Potential (E¹/₂) of a Generic Viologen

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | First Redox Potential (E¹/₂) (V vs. SCE) |

| Acetonitrile | 37.5 | 14.1 | -0.45 |

| Dimethylformamide (DMF) | 36.7 | 26.6 | -0.48 |

| Dichloromethane (DCM) | 8.9 | 0.0 | -0.42 |

| Water | 80.1 | 18.0 | -0.55 |

Note: This table provides hypothetical, yet representative, data to illustrate the general trends of solvent effects on viologen redox potentials. Actual values for this compound would require specific experimental determination.

Advanced Electrochemical Characterization Techniques in Research

To fully elucidate the electrochemical behavior of this compound, researchers employ a suite of advanced electrochemical techniques.

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of this compound. researchgate.netdiva-portal.org A typical CV experiment involves sweeping the potential of a working electrode linearly with time in a solution containing the compound and a supporting electrolyte. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information.

For this compound, the voltammogram typically displays two distinct redox couples. nih.gov Each couple consists of a cathodic (reduction) peak and an anodic (oxidation) peak. The potential midway between the cathodic and anodic peak potentials for each couple provides the formal redox potential (E°') for the V²⁺/V•⁺ and V•⁺/V⁰ transitions, respectively.

The reversibility of these electron transfer processes can be assessed from the CV data. For a reversible process, the ratio of the anodic to cathodic peak currents (ipa/ipc) is close to unity, and the separation between the peak potentials (ΔEp) is approximately 59/n mV at room temperature (where n is the number of electrons transferred, in this case, one). bwise.kr Deviations from these ideal values can indicate quasi-reversible or irreversible electron transfer kinetics or coupled chemical reactions.

Rotating disc electrode (RDE) voltammetry is a powerful hydrodynamic technique used to determine mass transport properties and electron transfer kinetics. wikipedia.orgyoutube.com In an RDE experiment, the working electrode is rotated at a constant and controlled rate, which induces a well-defined convective flow of the analyte to the electrode surface. pineresearch.com

By measuring the limiting current (the plateau current in the voltammogram) at different rotation rates, the diffusion coefficient (D) of the electroactive species (e.g., the 1,1'-Dihexyl-4,4'-bipyridinium dication) can be determined using the Levich equation. researchgate.netvscht.cz This equation relates the limiting current to the rotation rate, the concentration of the analyte, the kinematic viscosity of the solution, and the diffusion coefficient.

Furthermore, analysis of the shape of the current-potential curve, often through a Koutecky-Levich plot, allows for the separation of kinetic and mass-transport limited currents. researchgate.net This analysis can yield the standard heterogeneous rate constant (k⁰) for the electron transfer process, providing quantitative insight into the kinetics of the redox reactions at the electrode surface.

Table 2: Typical Parameters Obtainable from RDE Studies of this compound

| Parameter | Symbol | Typical Range of Values | Significance |

| Diffusion Coefficient | D | 10⁻⁶ - 10⁻⁵ cm²/s | Measures the rate of diffusion of the viologen species in solution. biologic.net |

| Heterogeneous Rate Constant | k⁰ | 10⁻³ - 1 cm/s | Quantifies the kinetics of electron transfer at the electrode surface. |

| Kinematic Viscosity | ν | ~0.01 cm²/s (for common organic solvents) | A property of the solvent/electrolyte system required for Levich analysis. pineresearch.com |

Redox Reactions in Mediated and Catalytic Systems

The well-defined and reversible redox behavior of this compound makes it a suitable candidate for applications in mediated and catalytic electron transfer systems.

The reduced form of 1,1'-Dihexyl-4,4'-bipyridinium, the radical cation (V•⁺), is a potent single-electron reducing agent. nih.gov This property allows it to function as an electron transfer mediator in various organic transformations. rsc.org In such a system, the viologen is first reduced electrochemically or photochemically, and the resulting radical cation then transfers an electron to an organic substrate, which might otherwise be difficult to reduce directly.

This mediated approach can offer advantages in terms of controlling the reduction potential and achieving chemoselectivity. For example, by carefully selecting the viologen derivative and the reaction conditions, it is possible to selectively reduce one functional group in a complex molecule while leaving others unaffected. acgpubs.org Viologen-mediated systems have been explored in photoredox catalysis and bio-electrocatalysis, where they can act as relays, shuttling electrons between a photosensitizer or an enzyme and the target substrate. nih.govnih.gov The efficiency of this mediation is dependent on the reduction potential of the viologen and the kinetics of electron transfer to the substrate. rsc.org

The concept of a domino reaction involves a sequence of reactions where each step triggers the next. hokudai.ac.jp In the context of redox chemistry, a domino redox reaction is a cascade where an initial electron transfer event induces a structural or electronic change that facilitates subsequent redox reactions within the same molecule or molecular assembly. eurekalert.orgnih.gov

Bipyridinium units, such as the core of this compound, are potential components for designing molecules capable of undergoing domino redox reactions. nih.gov For such a process to occur, multiple redox-active bipyridinium units would need to be incorporated into a larger molecular architecture in a way that allows for strong electronic and/or steric communication between them. researchgate.net

For instance, the reduction of one bipyridinium unit could trigger a conformational change that alters the redox potential of a neighboring unit, making its reduction more favorable. nih.gov This "domino" effect could lead to multi-electron transfer processes occurring in a concerted or rapid sequential manner. Research in this area focuses on designing specific molecular structures where the redox events are coupled, potentially leading to applications in molecular switches and charge storage materials. researchgate.net

Iv. Supramolecular Chemistry and Host Guest Interactions

Assembly of 1,1'-Dihexyl-4,4'-bipyridinium Diiodide into Supramolecular Architectures

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded aggregates is a cornerstone of supramolecular chemistry. For this compound, this assembly is governed by a delicate interplay of several weak intermolecular forces.

The self-assembly of bipyridinium-based compounds is primarily driven by non-covalent interactions. uoc.gr Key among these are π-π stacking interactions, which arise between the electron-deficient bipyridinium rings and electron-rich aromatic systems. uoc.gr In the case of this compound, the electron-poor character of the pyridinium (B92312) rings is a dominant feature. These interactions, often supplemented by weaker forces such as van der Waals forces from the hexyl chains and potential C-H···π interactions, guide the molecules to arrange into ordered structures in both solution and the solid state. uoc.grresearchgate.net The formation of these assemblies is a dynamic process, where molecules reversibly associate and dissociate until a thermodynamically stable arrangement is achieved. researchgate.netrsc.org

Aromatic π-π stacking is a crucial interaction in the formation of supramolecular structures. nih.govrsc.org Rather than a perfectly face-to-face arrangement, the bipyridinium units of this compound typically adopt an offset or slipped-parallel stacking geometry. nih.govresearchgate.net This offset arrangement minimizes electrostatic repulsion between the positively charged nitrogen atoms of adjacent molecules while maximizing attractive dispersion and quadrupole-quadrupole interactions. rsc.orgresearchgate.net

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. sunway.edu.myresearchgate.net In this compound, the iodide counter-ion can act as a halogen bond donor, interacting with electron-rich sites. While the primary interaction for the iodide anion is electrostatic with the bipyridinium cation, it can also participate in halogen bonds with other suitable acceptors in a multicomponent system.

More relevant to the bipyridinium system itself is the interaction between the iodine atom of an iodinated molecule and the nitrogen atom of a pyridine (B92270) or bipyridine unit. sunway.edu.myrsc.org Studies on co-crystals of diiodine-containing compounds with bipyridine derivatives show the formation of strong I···N halogen bonds, which act as a powerful tool in constructing supramolecular assemblies. mdpi.comnih.gov These interactions are highly directional and can lead to the formation of one-dimensional chains or more complex networks in the crystal structure. sunway.edu.my The energy of these I···N contacts can be significant, ranging from -5.4 to -6.3 kcal/mol in some systems, contributing substantially to the stability of the resulting architecture. rsc.org

Host-Guest Complexation with Synthetic Macrocycles

The electron-deficient cavity and positive charges of the 1,1'-dihexyl-4,4'-bipyridinium dication make it an ideal guest for various electron-rich macrocyclic hosts. This host-guest chemistry is fundamental to the development of molecular switches, sensors, and nanomachines.

Cucurbit[n]urils (CB[n]) are a family of pumpkin-shaped macrocyclic hosts with a hydrophobic cavity and two carbonyl-fringed portals that can bind a variety of guest molecules. The encapsulation of viologen derivatives by CB[n] is a well-studied phenomenon.

Cucurbit rsc.orguril (CB rsc.org), with its cavity dimensions, is particularly well-suited to encapsulate the bipyridinium core of viologens like 1,1'-dihexyl-4,4'-bipyridinium. nih.gov The binding is driven by a combination of hydrophobic interactions between the hexyl chains and the bipyridinium unit with the CB rsc.org cavity, and ion-dipole interactions between the positive charges of the guest and the carbonyl portals of the host. nih.gov This encapsulation leads to the formation of stable 1:1 inclusion complexes. rsc.org

Cucurbit nih.govuril (CB nih.gov), having a larger cavity, can encapsulate two guest molecules. In the case of viologens, CB nih.gov can host a "charge-transfer complex" by co-encapsulating an electron-rich guest alongside the electron-poor viologen, or it can form a 2:2 complex held together by π-stacking interactions between two viologen units. units.itunityfvg.it Research on asymmetric viologens has shown that CB nih.gov can form various stoichiometries, including 3:2, 2:2, and 1:1 complexes in the solid state, where the alkyl chain is hosted within the macrocycle. units.itunityfvg.it

| Host | Guest Motif | Typical Stoichiometry (Host:Guest) | Primary Driving Forces |

|---|---|---|---|

| Cucurbit rsc.orguril (CB rsc.org) | Bipyridinium Core / Alkyl Chains | 1:1 | Hydrophobic interactions, Ion-dipole interactions |

| Cucurbit nih.govuril (CB nih.gov) | Bipyridinium Core / Alkyl Chains | 1:2 or 2:2 | π-stacking, Charge-transfer, Hydrophobic interactions |

Pillar[n]arenes are a class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, forming a rigid, pillar-shaped architecture with an electron-rich cavity. rsc.orgresearchgate.net This electron-rich nature makes them excellent hosts for cationic guests like this compound. nih.gov

Water-soluble pillar[n]arenes, functionalized with carboxylate or other hydrophilic groups, readily form host-guest complexes with viologens in aqueous media. The binding is primarily driven by C-H···π interactions between the alkyl chains and the aromatic walls of the pillararene cavity, as well as electrostatic interactions between the cationic guest and any anionic groups on the host. nih.govresearchgate.net The size of the pillar[n]arene cavity determines the binding affinity and selectivity. For instance, pillar uoc.grarenes and pillar nih.govarenes have cavity diameters suitable for encapsulating the alkyl chains of dihexyl viologen. mdpi.com This complexation can be controlled by external stimuli such as pH or redox changes, making these systems promising for the development of responsive materials. researchgate.net

| Host | Guest Motif | Typical Stoichiometry (Host:Guest) | Primary Driving Forces |

|---|---|---|---|

| Pillar uoc.grarene | Hexyl Chains | 1:1 | C-H···π interactions, Hydrophobic effect |

| Pillar nih.govarene | Hexyl Chains / Bipyridinium Unit | 1:1 | C-H···π interactions, π-π stacking, Hydrophobic effect |

Mechanistic Studies of Threading and Complex Formation

The formation of a host-guest complex, often a pseudorotaxane, between a viologen guest like this compound and a macrocyclic host is a dynamic process. Mechanistic studies, often employing techniques like NMR spectroscopy, have elucidated the stepwise nature of this threading and complexation.

The process typically begins with the association of one of the hexyl chains or the bipyridinium unit at the portal of the host's cavity. This initial interaction is followed by the guest molecule threading through the macrocycle to achieve the most thermodynamically stable state. For many host-guest systems involving viologens, the primary driving forces for complexation are a combination of hydrophobic interactions, ion-dipole interactions between the positively charged guest and the electron-rich portals of the host (e.g., the carbonyl portals of cucurbiturils), and π-π stacking interactions. researchgate.netnih.gov

Kinetic studies can reveal the energy barriers associated with the threading (complexation) and dethreading (decomplexation) processes. These barriers are influenced by the relative sizes of the guest's bulky groups and the host's cavity, as well as the strength of the non-covalent interactions involved. While specific kinetic data for the dihexyl derivative is not extensively detailed, analogous systems show that the mechanism can be either a concerted process or a stepwise pathway involving intermediate states. nih.gov

Factors Governing Host-Guest Complex Stability and Selectivity

The stability and selectivity of the complexes formed by this compound are not intrinsic properties of the molecule alone but are governed by a delicate interplay of several factors, including the guest's structure, the nature of the counterion, and the surrounding solvent environment.

Role of Alkyl Chain Length in Viologen Guests

The length of the N-alkyl substituents on the bipyridinium core is a critical determinant of both the binding mode and the stoichiometry of the resulting host-guest complex. acs.org In the case of this compound, the hexyl chains are of moderate length.

Research on a series of methyl alkyl viologens complexed with cucurbit researchgate.neturil (CB researchgate.net) provides significant insight into this phenomenon. researchgate.netunipr.it Studies show a distinct shift in binding behavior and stoichiometry as the alkyl chain length increases. researchgate.net

Short to Medium Chains (like hexyl): For viologens with shorter alkyl chains, complexation is typically dominated by the inclusion of the electron-poor bipyridinium core within the host's hydrophobic cavity. This is driven by favorable cation-dipole and hydrophobic interactions. unipr.it

Long Chains (e.g., C12 to C18): As the alkyl chain length increases, it can adopt a folded, U-shaped conformation to be included within the host cavity, competing with the inclusion of the bipyridinium unit. researchgate.netunipr.it For very long chains, a switch from a 1:1 to a 2:1 host-guest stoichiometry can be observed, where one host molecule encapsulates the folded alkyl chain and a second host encapsulates the viologen core. unipr.it

The hexyl chains of this compound are generally not long enough to favor self-folding within common hosts like CB researchgate.net. Therefore, its complexation behavior is expected to be primarily driven by the inclusion of the central 4,4'-bipyridinium unit.

| Viologen Guest (Methyl Alkyl Series) | Alkyl Chain Length | Dominant Complex Stoichiometry (Host:Guest) | Primary Binding Mode |

|---|---|---|---|

| Methyl Viologen | 1 | 1:1 or 1:2 (Guest:Host) | Bipyridinium core inclusion |

| Methyl Dodecyl Viologen (MVC12) | 12 | 1:1 | Transition towards chain folding |

| Methyl Hexadecyl Viologen (MVC16) | 16 | 2:1 | Chain folding in one host, viologen core in another |

| Methyl Octadecyl Viologen (MVC18) | 18 | 2:1 | Chain folding in one host, viologen core in another |

Influence of Counterions on Complexation Efficiency and Ion-Pair Recognition

The counterion, in this case, iodide (I⁻), plays a crucial but often overlooked role in the complexation behavior of dicationic guests like this compound. The influence of the counterion is multifaceted.

Firstly, the counterion can form an ion pair with the positively charged viologen guest in solution. The tightness of this ion pair can affect the guest's effective charge and shape, thereby modulating its binding affinity for a host molecule. A strongly associated counterion might hinder the guest's entry into the host cavity.

Secondly, the counterion itself can compete with the guest for interaction with the host or can be involved in the supramolecular assembly. Studies on crown ether complexes have shown that counterions can be strongly affected by the cation confined within the host cavity, indicating a close association between the host-guest pair and the counterion. researchgate.netnih.gov For instance, the iodide counterions might interact with the exterior of the host or the portions of the guest that remain exposed after complexation.

Furthermore, the nature of the counterion affects the solubility of the viologen salt, which is a practical consideration for solution-based studies. It has been noted that exchanging iodide or bromide counterions for chloride can increase the aqueous solubility of some viologen derivatives. unipr.it

Solvation Effects on Host-Guest Binding Thermodynamics

The thermodynamics of host-guest complex formation in solution are profoundly influenced by the solvent. The binding event is not merely an interaction between the host and guest but a process that involves significant reorganization of solvent molecules.

The primary thermodynamic contributions from the solvent are related to the desolvation of the interacting species:

Desolvation of the Host Cavity: Macrocyclic hosts often have hydrophobic cavities that are occupied by "high-energy" water molecules. The release of these water molecules into the bulk solvent upon guest binding is an entropically favorable process and a major driving force for complexation.

Desolvation of the Guest: The guest molecule, this compound, has distinct regions with different solvation properties. The hydrophobic hexyl chains are poorly solvated in polar solvents like water (the hydrophobic effect), while the dicationic bipyridinium core is strongly solvated. Upon encapsulation of a part of the guest, the associated solvent shell is stripped away, which has both enthalpic and entropic consequences.

| Thermodynamic Parameter | Typical Contribution from Solvation Effects | Underlying Process |

|---|---|---|

| Enthalpy (ΔH) | Can be favorable or unfavorable | Breaking of solvent-solute and solvent-solvent H-bonds vs. formation of host-guest interactions. |

| Entropy (ΔS) | Generally favorable | Release of ordered water molecules from the host cavity and guest surface (hydrophobic effect). |

| Heat Capacity (ΔCp,b) | Typically negative | Changes in the hydration shell of the host and guest upon complex formation. nih.gov |

V. Applications in Advanced Functional Materials and Devices

Electrochromic Materials and Devices

Electrochromic materials can reversibly change their optical properties when subjected to an electrical voltage. Viologens, including the dihexyl derivative, are well-regarded for their pronounced electrochromic behavior. nih.gov

The electrochromic effect in viologens stems from a series of reversible redox reactions. nih.gov The 1,1'-Dihexyl-4,4'-bipyridinium dication (DHV²⁺) is typically colorless or pale yellow in its oxidized state. Upon the application of a negative potential, it undergoes a one-electron reduction to form a stable radical cation (DHV⁺•). arxiv.org This radical cation is intensely colored, usually blue or violet, due to a strong absorption of light in the visible spectrum. nih.gov

This transformation is a reversible process. When the applied voltage is removed or reversed, the radical cation is oxidized back to its dication state, and the material returns to its transparent state. arxiv.org The fundamental reason for the color change is the alteration in the electronic structure of the molecule upon reduction, leading to changes in how it absorbs light. arxiv.org

A second, less commonly utilized, reduction can occur at a more negative potential, where the radical cation accepts another electron to form a neutral species (DHV⁰), which is often colorless or yellow-brown. However, this second reduction is often less stable and can be irreversible, which can impact the long-term performance of a device. nih.gov

The distinct color change and low operational voltage of viologens make them prime candidates for applications like smart windows and displays. bohrium.comrsc.org In a typical electrochromic device (ECD), 1,1'-Dihexyl-4,4'-bipyridinium diiodide is incorporated into an electrolyte layer, which is sandwiched between two transparent conductive electrodes (like ITO-coated glass). nih.gov

When a voltage is applied across the electrodes, the viologen at the cathode is reduced, causing the device to color. Reversing the voltage oxidizes the viologen, and the device becomes transparent again. This allows for dynamic control over the amount of light and heat passing through a window, offering potential energy savings in buildings. bohrium.com While the principle is well-established for viologens in general, specific performance data for devices exclusively using the dihexyl derivative is not extensively detailed in publicly available research.

The performance of an electrochromic device is characterized by several key parameters:

Switching Speed: This refers to the time it takes for the device to transition between its colored and bleached states. For viologen-based devices, switching times can range from milliseconds to several seconds. researchgate.net Faster switching is often desired for applications like displays.

Optical Modulation: This is the difference in light transmittance between the colored and bleached states. A high optical modulation indicates a significant and visually apparent change. Viologen derivatives can achieve high optical contrast. researchgate.net

Bistability: This is the ability of a device to remain in its colored or bleached state for an extended period without continuous power application. This is a crucial feature for low-energy consumption applications. researchgate.net

A critical challenge for electrochromic devices is ensuring long-term durability over many coloring and bleaching cycles. Degradation can occur through various mechanisms, including irreversible side reactions or the dimerization of viologen radical cations, which can prevent the material from returning to its fully transparent state. rsc.org

Strategies to enhance stability include:

Molecular Design: Asymmetrical substitution on the viologen molecule can suppress the formation of radical cation dimers, leading to improved stability. rsc.org

Electrolyte Optimization: The choice of solvent and supporting electrolyte can significantly impact the stability and reversibility of the redox reactions.

Device Architecture: The incorporation of charge-balancing layers and optimization of electrode materials can contribute to a longer device lifetime. researchgate.net

Studies have shown that modifying the molecular structure of viologens can significantly improve cycling stability. For instance, asymmetric viologens have demonstrated better performance by retaining a high percentage of their initial optical contrast after thousands of seconds of operation. rsc.org However, specific long-term cycling data for this compound remains elusive in the reviewed scientific literature.

Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and viologen derivatives are extensively studied as potential anolyte materials due to their suitable redox potentials and high solubility in water. rsc.org

In a redox flow battery, energy is stored in liquid electrolytes that are pumped through an electrochemical cell. For AORFBs, organic molecules dissolved in water are used as the active materials. Viologens, including this compound, are primarily investigated as anolytes (the negative electrode material) because of their reversible reduction at negative potentials. researchgate.net

The performance of a viologen in a flow battery is dependent on factors such as its redox potential, solubility, and chemical stability in the electrolyte. nih.gov While there is significant research on viologen-based anolytes, demonstrating their potential for high cell voltages and stable cycling, specific studies detailing the performance of this compound as either an anolyte or catholyte in an aqueous organic flow battery are not prominently featured in the available literature. General research indicates that molecular engineering of viologens is a key strategy to enhance their stability and performance in these systems. nih.gov

Electrochemical Performance and Long-Term Cycling Stability

Bipyridinium salts, such as this compound, are renowned for their electrochemical activity. ontosight.ai These compounds, known generically as viologens, undergo reversible one-electron reductions to form stable radical cations. nih.govmdpi.com This property is central to their use in electrochemical devices. The dihexyl derivative is noted for its good ionic conductivity and stability, making it a suitable electrolyte in various electrochemical applications. ontosight.ai

The fundamental electrochemical behavior of viologens involves two distinct, reversible reduction steps. The dication (V²⁺) is typically colorless and can be reduced to a vividly colored radical cation (V⁺•), which can then be further reduced to a neutral species (V⁰). researchgate.net The long alkyl chains, such as the hexyl groups in this compound, enhance solubility in organic solvents, which is crucial for their application in non-aqueous electrochemical systems. ontosight.ai The stability of the radical cation is a key factor in the long-term cycling stability of devices employing these materials. Research on various viologen derivatives has demonstrated their potential for thousands of stable switching cycles in electrochromic devices. nih.gov

| Redox State | Chemical Representation | Typical Color | Electrochemical Process |

|---|---|---|---|

| Dication | V²+ | Colorless/Pale Yellow | Initial State |

| Radical Cation | V⁺• | Blue/Violet | First one-electron reduction |

| Neutral | V⁰ | Yellow/Brown | Second one-electron reduction |

Mitigation of Self-Dimerization and Crossover Issues in High-Concentration Systems

In applications requiring high concentrations of viologen electrolytes, such as in redox flow batteries, two significant challenges arise: the self-dimerization of radical cations and the crossover of active species across the membrane separating the half-cells. The formation of dimers, where two radical cations associate, can lead to precipitation and a loss of active material, diminishing the performance and lifespan of the device.

While specific studies on the mitigation of these issues for this compound are not extensively detailed in the available literature, the general strategies for viologen systems involve molecular design and electrolyte engineering. Modifying the substituent groups on the nitrogen atoms, such as using bulky or long alkyl chains like the hexyl group, can sterically hinder the close approach required for dimerization. Furthermore, the choice of solvent and supporting electrolyte can influence the stability and solubility of the radical cation species, thereby reducing the propensity for aggregation and precipitation.

Photochromic Systems and Photoreversible Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a hallmark of many bipyridinium-based materials. rsc.orgciac.jl.cn This phenomenon is driven by photoinduced electron transfer, leading to a distinct color change.

The photochromic behavior of bipyridinium compounds originates from the photostimulated reduction of the bipyridinium dication (V²⁺) to its radical cation (V⁺•). nih.gov This process requires an electron donor. In the solid state, the donor can be a counter-anion or a neighboring molecule within the crystal lattice. nih.govacs.org Upon irradiation with light of a suitable wavelength, typically UV light, an electron is transferred from the donor to the electron-deficient bipyridinium moiety, generating the colored radical. ciac.jl.cnacs.org

The efficiency of this photoinduced electron transfer is highly dependent on the molecular packing and the distance and orientation between the bipyridinium acceptor and the electron donor. rsc.org For instance, specific π-π stacking interactions can facilitate the process. nih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to confirm the generation of viologen radicals during the photochromic process. nih.govacs.org The colored state can often be reversed by exposure to oxygen or heat, which re-oxidizes the radical cation back to the dication state.

Bipyridinium-based compounds can be incorporated into supramolecular structures, such as metal-organic frameworks, which can exhibit both photochromism and switchable luminescence. nih.gov Supramolecular isomers—compounds with the same chemical composition but different structural arrangements—can display markedly different photophysical properties. rsc.org

In certain systems, one isomer may be photochromic and exhibit quick-switchable luminescence, while another is photo-inactive. nih.gov This difference is often attributed to variations in the crystal packing that either permit or prevent the necessary photoinduced electron transfer. rsc.org The introduction of carboxyl groups or other functionalities into the bipyridinium molecule can lead to intramolecular charge transfer emissions, resulting in strong fluorescence. rsc.org This allows for the development of materials where the fluorescence can be turned "on" and "off" or even switched between different colors (e.g., yellow, green) using light as a stimulus. rsc.org

| Property | Isomer A (Photo-active) | Isomer B (Photo-inactive) | Underlying Mechanism |

|---|---|---|---|

| Photochromism | Yes (e.g., Colorless to Blue) | No | Favorable donor-acceptor distance and orientation for electron transfer. rsc.org |

| Luminescence | Strong, switchable emission | Stable or no emission | Changes in electronic state and molecular conformation upon irradiation. nih.govrsc.org |

A significant area of research focuses on purely organic, metal-free photochromic systems based on bipyridine derivatives. acs.org In these materials, the photo-induced electron transfer occurs between the bipyridinium cation (acceptor) and an organic counter-anion or another organic molecule (donor). acs.orgacs.org The absence of metal ions can be advantageous for applications in flexible electronics and biological systems.

The development of these systems involves the careful selection of the components to ensure efficient charge transfer. For example, replacing common halide anions with larger organic anions like tetraphenylborate (B1193919) can dramatically change the photochromic and luminescent properties of a viologen derivative, transforming a photosilent compound into one that is highly sensitive to sunlight. acs.org The stability of the resulting viologen radical can be remarkably high, with the colored state persisting for extended periods in air, yet being reversible upon exposure to a chemical stimulus like acid vapor. acs.org

Chemical Sensing and Detection Platforms

The inherent electrochemical and optical properties of bipyridinium compounds make them attractive candidates for the development of chemical sensors. mdpi.com The principle of detection often relies on the modulation of these properties upon interaction with a target analyte. For instance, the reduction of the bipyridinium dication to its colored radical cation can be triggered by a chemical reductant, allowing for colorimetric detection.

While the specific use of this compound as a sensing platform is not widely documented, the broader viologen family has been explored for this purpose. For example, paraquat (B189505) (methyl viologen), a closely related compound, is itself a target for detection in environmental and food safety applications, with electrochemical sensors being developed for its sensitive measurement. mdpi.com The development of sensing platforms often involves immobilizing the bipyridinium unit on a surface or within a polymer matrix. The interaction with an analyte could then induce a measurable change in color, fluorescence, or electrical signal. The versatility and tunable properties of viologens suggest a significant potential for their broader application in the field of chemical sensing. mdpi.com

Development of Anion Sensors Based on Bipyridinium Scaffolds

The positively charged nature of the bipyridinium dication makes it an attractive structural component—or scaffold—for the development of anion sensors. The core principle relies on the electrostatic interaction between the cationic bipyridinium unit and anionic guest species. Bipyridinium-based hosts can be incorporated into larger, more complex molecular architectures like rotaxanes and catenanes to create selective binding cavities for anions.

Researchers have successfully prepared escholarship.orgrotaxanes containing an osmium(II) bipyridyl macrocyclic component mechanically interlocked with cationic pyridinium (B92312) axles. These systems have demonstrated the ability to recognize and sense anionic guests, as confirmed by 1H NMR, luminescence, and electrochemical studies. Such rotaxanes can be assembled onto gold electrode surfaces, and after removal of a template anion, the resulting molecular films respond selectively to specific anions like chloride. ontosight.ai While these studies establish the utility of the bipyridinium scaffold, specific research detailing the use of this compound in such sensor systems is not prominent.

Sensing Mechanisms Through Redox or Optical Changes

The sensing capability of bipyridinium compounds is intrinsically linked to their distinct redox and optical properties. Viologens are well-known for their ability to exist in three stable oxidation states: the dication (V²⁺), the radical cation (V⁺•), and the neutral species (V⁰). Each of these states possesses a unique optical signature, leading to observable color changes (electrochromism).

Dication (V²⁺): Typically colorless or pale yellow.

Radical Cation (V⁺•): Intensely colored, often blue or green, due to a strong optical absorption in the visible region.

Neutral Species (V⁰): Can be colored, often reddish-brown.

This redox-tunable colorimetric response forms the basis for optical sensing. The binding of an anion to a bipyridinium-based receptor can perturb the electronic environment of the bipyridinium unit, leading to a shift in its reduction potential. This change can be detected electrochemically (e.g., via cyclic voltammetry) or optically by monitoring the absorption or fluorescence spectrum. For instance, anion binding might stabilize the dicationic state, making it harder to reduce, or it could facilitate electron transfer, leading to the formation of the colored radical cation. This change in color or fluorescence upon anion binding serves as the signaling mechanism.

While the general principles of redox and optical sensing are well-established for the viologen family, specific studies quantifying these changes for this compound upon interaction with various anions are not readily found in the surveyed literature.

Applications in Organic Electronics

The unique electronic properties of bipyridinium salts suggest potential applications in organic electronics, particularly in the doping of semiconductor materials.

Doping of Organic Electronic Materials

Molecular doping is a crucial technique for enhancing the conductivity and performance of organic semiconductors. This involves introducing an electron-accepting (p-type) or electron-donating (n-type) molecule into a host semiconductor material to increase the concentration of charge carriers (holes or electrons, respectively).

Given their electron-accepting nature, bipyridinium dications like this compound could theoretically function as n-type dopants for organic semiconductors. For n-type doping to be effective, the electron affinity (or the LUMO level) of the dopant must be sufficiently high to facilitate electron transfer from the host material's highest occupied molecular orbital (HOMO) or to accept an electron, creating a free electron in the host's conduction band (LUMO). However, literature specifically documenting the use and efficacy of this compound as an n-type dopant for common organic electronic materials is scarce. The development of stable and efficient n-type dopants remains a significant challenge in the field of organic electronics.

Role in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, each serving a specific function, such as charge injection, charge transport, and light emission. The performance of an OLED is highly dependent on the properties of these materials and the efficiency of charge injection and transport between layers.

While various organic salts are used in OLEDs, often as part of the charge injection or transport layers to improve device performance, there is no specific information available in the reviewed literature detailing a role for this compound in OLEDs. Its properties as a salt could suggest a potential role in modifying interfacial energy barriers or as a component in an electron transport layer, but such applications have not been specifically reported for this compound.

Vi. Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,1'-Dihexyl-4,4'-bipyridinium diiodide, offering precise information about the proton and carbon environments within the molecule.

¹H NMR spectroscopy is instrumental in identifying the various proton environments in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the bipyridinium core and the aliphatic protons of the two hexyl chains.

The positively charged nitrogen atoms in the bipyridinium rings cause a significant downfield shift for the adjacent aromatic protons due to a deshielding effect. Consequently, the protons on the bipyridinium core typically appear at the most downfield region of the spectrum, usually between 8.0 and 9.5 ppm. Specifically, the protons ortho to the ring junction (at positions 3, 3', 5, and 5') are chemically distinct from those ortho to the nitrogen atom (at positions 2, 2', 6, and 6'). This results in two distinct signals, often appearing as doublets due to coupling with their adjacent protons.

The protons of the hexyl chains are observed in the upfield, aliphatic region of the spectrum. The methylene (B1212753) group protons directly attached to the nitrogen atoms (-N⁺-CH₂-) are also deshielded and appear further downfield than the other alkyl protons, typically in the range of 4.5 to 5.0 ppm. The remaining methylene groups along the chain appear as a series of multiplets, with the terminal methyl group (-CH₃) protons appearing as a triplet at the most upfield position, generally below 1.0 ppm.

While specific spectral data for this compound is not widely published, data from the closely related compound 1-(3-chloropropyl)-1'-hexyl-[4,4'-bipyridine]-1,1'-diium iodide provides a strong basis for assignment. rsc.org Based on this analogous structure, the expected ¹H NMR chemical shifts for the symmetrical dihexyl viologen are presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Hα to N⁺) | ~9.1-9.2 | d |

| Aromatic (Hβ to N⁺) | ~8.7-8.8 | d |

| N⁺-CH₂- | ~4.7-4.8 | t |

| -CH₂- (next to N⁺-CH₂) | ~2.0-2.1 | m |

| -(CH₂)₃- | ~1.3-1.5 | m |

| -CH₃ | ~0.9 | t |

This table is generated based on data from analogous structures and predicted chemical environments.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

The carbon atoms of the bipyridinium core are found in the aromatic region of the spectrum, generally between 125 and 155 ppm. The quaternary carbon atom at the junction of the two pyridine (B92270) rings (C4/C4') and the carbons adjacent to the nitrogen atoms (C2/C2' and C6/C6') are typically the most downfield due to the electron-withdrawing effect of the quaternized nitrogen.

The aliphatic carbons of the hexyl chains appear in the upfield region, usually between 13 and 65 ppm. The carbon of the methylene group directly bonded to the nitrogen atom (-N⁺-CH₂-) is the most downfield of the aliphatic signals. The terminal methyl carbon (-CH₃) is the most upfield signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N⁺) | ~145-150 |

| Aromatic (C-C junction) | ~150-155 |

| Aromatic (CH) | ~128-130 |

| N⁺-CH₂- | ~60-65 |

| Alkyl Chain (-CH₂-) | ~20-35 |

| Terminal (-CH₃) | ~13-15 |

To unequivocally confirm the structure and assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling interactions, typically over two to three bonds. huji.ac.illibretexts.org For this compound, a COSY spectrum would display cross-peaks connecting signals of adjacent protons. This would be observed between the neighboring aromatic protons on the bipyridinium rings and, crucially, along the entire hexyl chain, confirming the connectivity from the N⁺-CH₂- group down to the terminal -CH₃ group. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear 2D technique that shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is particularly useful for identifying connections between different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the N⁺-CH₂- group and the carbon atoms of the attached pyridinium (B92312) ring, definitively establishing the point of alkylation.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption and Fluorescence Spectroscopy

UV-Vis-NIR spectroscopy provides information on the electronic transitions within the molecule, which are characteristic of the bipyridinium system.

In its dicationic state (V²⁺), this compound is typically colorless or pale yellow. Its UV-Vis absorption spectrum is characterized by a strong absorption band in the ultraviolet region, generally around 260 nm. utexas.edu This absorption corresponds to π→π* electronic transitions within the aromatic bipyridinium system. The molar absorptivity for this transition is generally high. utexas.edu

A key feature of viologens is their ability to undergo reversible reduction. Upon a one-electron reduction, the dication (V²⁺) is converted to a stable radical cation (V•⁺). This process results in a dramatic color change to blue or violet, accompanied by the appearance of new, strong absorption bands in the visible and near-infrared regions of the spectrum. nih.gov These new bands, often observed around 400 nm and 600 nm, are characteristic of the viologen radical cation and are due to different electronic transitions within this open-shell species. utexas.edusamipubco.com Further reduction leads to the neutral species (V⁰), which is often red or brown.

Simple viologen derivatives like this compound are generally considered to be non-luminescent or at best very weakly fluorescent in solution in their dicationic state. nih.govacs.org The excited state is typically quenched efficiently through non-radiative decay pathways, such as rotational relaxation. acs.org

However, the emission properties of viologens can be significantly altered. Research has shown that incorporating the viologen unit into more rigid structures, such as metal-organic frameworks or host-guest complexes with macrocycles, can enhance fluorescence by restricting these non-radiative decay processes. acs.orgrsc.org While the intrinsic luminescence of this compound is not a prominent feature, its derivatives and formulations can be engineered to exhibit photomodulated luminescence, making them of interest in the development of sensory and display materials. nih.govrsc.org

Monitoring of Photochromic and Redox-Induced Optical Changes

The optical properties of this compound are of significant interest, particularly its color changes in response to light (photochromism) and electrochemical stimuli (electrochromism). These changes are primarily due to the formation of the stable radical cation (DHBPY•+).

Upon one-electron reduction, the colorless 1,1'-Dihexyl-4,4'-bipyridinium dication (DHBPY²⁺) is converted into its intensely colored radical cation. This transformation can be initiated either electrochemically or photochemically. The resulting radical species exhibits strong absorption in the visible region of the electromagnetic spectrum, leading to a distinct color change.

Research on similar 4,4'-bipyridinium salts has demonstrated that the excitation of ion-pair charge-transfer (CT) bands can lead to the accumulation of these radical cations. For instance, studies on 4,4'-bipyridinium salts with tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB⁻) as the counter-anion have shown that excitation above 365 nm results in the formation of the bipyridinium radical cation. This process is reversible, with the radical cation decaying thermally. rsc.org

Table 1: Spectroscopic Data for Redox-Induced Optical Changes

| Species | Method of Generation | Key Absorption Peaks (nm) | Observed Color |

|---|---|---|---|

| DHBPY²⁺ | Initial State | UV region | Colorless |

| DHBPY•+ | One-electron reduction | Visible region | Blue/Violet |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an indispensable tool for the study of paramagnetic species, such as the radical cation of 1,1'-Dihexyl-4,4'-bipyridinium.

Upon one-electron reduction, this compound forms a stable radical cation. EPR spectroscopy directly detects this unpaired electron, providing insight into its electronic environment. The resulting EPR spectrum for bipyridinium radical cations is characterized by a complex hyperfine structure. researchgate.net This complexity arises from the coupling of the unpaired electron's spin with the nuclear spins of the magnetic isotopes of nitrogen (¹⁴N, I=1) and hydrogen (¹H, I=1/2) atoms within the bipyridinium core. The analysis of this hyperfine splitting pattern allows for the mapping of the spin density distribution across the molecule, confirming that the unpaired electron is delocalized over the π-system of the two pyridine rings. nih.gov

The stability of the 1,1'-Dihexyl-4,4'-bipyridinium radical cation is a key feature for its application in devices like electrochromic windows. EPR spectroscopy can be used to monitor the concentration of the radical species over time, thereby determining its lifetime and stability under various conditions.